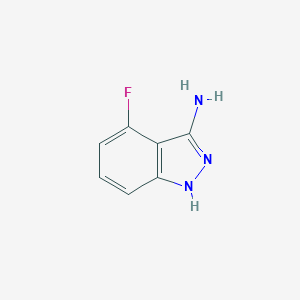

4-fluoro-1H-indazol-3-amine

Beschreibung

Significance of Indazole Scaffolds in Drug Discovery and Development

The indazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.net Although scarce in nature, synthetic indazole derivatives are integral to numerous commercially available drugs and clinical candidates. nih.govalnoor.edu.iq Their diverse biological activities include anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govnih.govingentaconnect.com

The versatility of the indazole scaffold lies in its ability to be extensively functionalized, allowing for the fine-tuning of its biological and physicochemical properties. nih.govpnrjournal.com This adaptability has led to the development of notable drugs such as:

Niraparib: An anticancer agent used in the treatment of various cancers, including ovarian and breast cancer. nih.gov

Pazopanib: A tyrosine kinase inhibitor approved for treating renal cell carcinoma. nih.govalnoor.edu.iq

Bendazac and Benzydamine: Commercially available non-steroidal anti-inflammatory drugs (NSAIDs). alnoor.edu.iq

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting in cancer chemotherapy. pnrjournal.com

The 1H-indazole-3-amine structure, in particular, has been identified as a critical fragment for binding to the hinge region of protein kinases, a key target in cancer therapy. mdpi.com This has spurred further research into developing novel indazole derivatives as potent therapeutic agents. researchgate.net

Role of Fluorination in Modulating Pharmacological Profiles of Heterocyclic Compounds

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance the parent molecule's therapeutic potential. mdpi.comtandfonline.commdpi.com Fluorine, being the most electronegative element and having a small van der Waals radius similar to hydrogen, can impart unique properties without significantly altering the molecular size. tandfonline.comacs.org

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.combohrium.com This can increase the drug's half-life and bioavailability.

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which in turn influences a compound's solubility, permeability, and protein binding characteristics. acs.orgbohrium.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a specific biological target. acs.orgbohrium.com

The strategic placement of fluorine atoms on heterocyclic rings is a key tactic in modern drug design, with approximately 20-30% of pharmaceuticals containing fluorine. tandfonline.comnumberanalytics.com

Overview of 4-fluoro-1H-indazol-3-amine as a Research Target

This compound has emerged as a valuable building block in medicinal chemistry research. Its structure combines the pharmacologically significant indazole core with a strategically placed fluorine atom, making it an attractive starting point for the synthesis of novel bioactive molecules.

The fluorine atom at the 4-position of the indazole ring can influence the electronic properties of the molecule and provide a site for potential intermolecular interactions, such as hydrogen bonding. ossila.com The 3-amino group serves as a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for screening against various biological targets. vulcanchem.comresearchgate.net

Research has demonstrated that fluorinated indazole derivatives, including those with substitutions at the 4-position, exhibit significant biological activities. For instance, studies on related fluorinated indazoles have shown their potential as kinase inhibitors and anticancer agents. mdpi.com The development of practical and efficient synthetic routes to produce this compound and its derivatives is an active area of research, underscoring its importance as a research chemical. researchgate.net

Below are tables detailing the properties of this compound and related research compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Appearance | Solid |

| CAS Number | 176877-75-7 |

Table 2: Research Applications of Related Fluorinated Indazole Amines

| Compound | Research Area | Potential Application |

| 6,7-Difluoro-1H-indazol-3-amine | Medicinal Chemistry | Building block for kinase inhibitors, potential antimicrobial and anticancer agents. |

| 6-Fluoro-1H-indazol-4-amine | Oncology Research | Candidate for anti-proliferative drug development. vulcanchem.com |

| 5-Fluoro-1H-indazol-3-amine | Kinase Inhibition | Used in the synthesis of highly potent and selective RIP2 kinase inhibitors. acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMNYSASBRVPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355874 | |

| Record name | 4-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-78-7 | |

| Record name | 4-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 1h Indazol 3 Amine and Analogues

Cyclization-Based Synthetic Approaches

Cyclization reactions are a cornerstone of heterocyclic chemistry and represent a primary strategy for constructing the indazole ring system. These methods typically involve the formation of a crucial N-N bond to close the five-membered ring fused to a benzene (B151609) core.

Condensation Reactions for Indazole Ring Formation

The formation of the indazole nucleus through condensation reactions is a well-established and versatile method. These reactions often involve the cyclization of a suitably substituted benzene derivative with a hydrazine-based reagent. A common precursor for synthesizing 1H-indazoles is an o-halobenzaldehyde or ketone, which yields the indazole ring upon heating with hydrazine (B178648). chemicalbook.com

A particularly relevant example for the synthesis of 3-aminoindazoles is the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303). chemicalbook.com This reaction, when conducted in n-butanol under reflux conditions for 4-5 hours, directly affords 3-aminoindazole. chemicalbook.com This approach is significant as it introduces the key 3-amino group in a single, efficient step.

Another strategy involves the use of o-fluorobenzaldehydes. researchgate.net These can be reacted with hydrazine, but the process can be complicated by a competitive Wolf-Kishner reduction, leading to undesired fluorotoluene byproducts. researchgate.net To circumvent this, a more practical synthesis has been developed where the o-fluorobenzaldehyde is first converted to its O-methyloxime derivative. The major E-isomer of this oxime, when condensed with hydrazine, effectively eliminates the side reaction and leads to the desired indazole. researchgate.net Interestingly, the reaction of the Z-isomer of the methyloxime with hydrazine proceeds through a benzonitrile (B105546) intermediate to yield 3-aminoindazoles. researchgate.net

The condensation of 3-amino-1H-indazole with various carbonyl compounds is also a frequent method to access more complex, fused pyrimido[1,2-b]indazole scaffolds. rsc.org This highlights the utility of the 3-aminoindazole core as a versatile intermediate. rsc.org

Table 1: Examples of Condensation Reactions for Indazole Synthesis

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | Hydrazine hydrate | n-Butanol, reflux, 4-5 h | 3-Aminoindazole | chemicalbook.com |

| o-Fluorobenzaldehyde | Hydrazine hydrate | DME, K2CO3, heat | 1H-Indazole | chemicalbook.com |

| o-Fluorobenzaldehyde O-methyloxime (E-isomer) | Hydrazine | Heat | Indazole | researchgate.net |

Regioselective Cyclization Strategies

Achieving regioselectivity—the control over which position an incoming group attaches to—is a critical challenge in the synthesis of substituted indazoles. The indazole ring has two nitrogen atoms (N1 and N2), and reactions like alkylation can often lead to a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The development of strategies that selectively yield one regioisomer over the other is therefore of high synthetic value.

The structure of the starting material can profoundly influence the regiochemical outcome of indazole synthesis. In a recently developed method, the selective synthesis of diversely functionalized indazole derivatives was achieved through a cascade reaction of N-nitrosoanilines with diazo compounds. acs.orgnih.gov The outcome of the reaction is dependent on the nature of the substituent on the diazo compound. For instance, when the reaction is performed with a diazo homophthalimide containing an N-alkyl unit, the product is an indazole with a benzoyl carbamate (B1207046) moiety. acs.orgnih.gov However, if a diazo homophthalimide with an N-phenyl unit is used, the reaction proceeds differently to yield an indazole attached to a benzoate (B1203000) moiety. acs.orgnih.gov This demonstrates a clear case of substrate-dependent selectivity.

Another example is the one-step synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds. acs.org This copper-catalyzed reaction proceeds via amination followed by intramolecular dehydration. The method allows for the efficient coupling of various functionalized alkyl aryl ketones, diaryl ketones, and benzoic acid derivatives with different hydrazines, leading specifically to the 1-substituted indazole regioisomer. acs.org

The regioselectivity of reactions on the indazole ring is often governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The indazole ring exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. nih.govbeilstein-journals.org The relative stability of these tautomers and their corresponding transition states during a reaction plays a crucial role in determining the final product distribution. wuxibiology.commdpi.com

In other cases, regioselectivity can be thermodynamically rather than kinetically driven. A theoretical study of the addition of indazole to a palladium-bound isocyanide found two possible reaction channels corresponding to the two indazole tautomers. mdpi.com The channel involving the more stable 1H-tautomer was kinetically more favorable but led to a less stable, endergonic product. The reaction channel involving the less stable 2H-tautomer, while having a higher activation barrier, resulted in the thermodynamically more stable product, which was the one isolated experimentally. mdpi.com This highlights that the final product is not always the one that is formed the fastest.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for forging the bonds necessary to construct complex heterocyclic systems, including indazoles. These methods often offer high efficiency and selectivity under mild conditions.

Copper-Catalyzed Intramolecular Ullmann Cyclization

The copper-catalyzed intramolecular Ullmann cyclization is a robust and increasingly important method for the synthesis of 1H-indazoles. This reaction is particularly valuable for creating the N-N bond of the indazole ring. A concise and improved route to a fluorinated indazole intermediate was developed for an active pharmaceutical ingredient, which culminates in this type of reaction. acs.orgresearchgate.netnih.gov The process begins with an electronically directed metalation and formylation, followed by condensation with a hydrazine to form a hydrazone. This intermediate then undergoes the key copper-catalyzed intramolecular Ullmann cyclization to form the desired 1H-indazole. acs.orgresearchgate.netnih.gov Although this reaction can face challenges such as poor reactivity and thermal hazards, optimization using high-throughput screening and statistical modeling has led to safe and efficient conditions that produce high-purity material in excellent yields on a laboratory scale. acs.orgresearchgate.netnih.gov

This strategy has been generalized for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from various o-haloarylcarbonyl compounds and hydrazines. acs.orgresearchgate.net The use of a small amount of copper(I) oxide (CuO) as a catalyst in the presence of a base like potassium carbonate is effective for this transformation. acs.orgresearchgate.net This method avoids the need for ligands that are commonly required in other copper-catalyzed aminations. acs.orgresearchgate.net

Table 2: Summary of Copper-Catalyzed Ullmann Cyclization for Indazole Synthesis

| Substrate Type | Key Steps | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Fluorinated aryl precursor | Metalation/formylation, hydrazone formation, intramolecular Ullmann cyclization | Copper catalyst | Fluorinated 1H-indazole | acs.orgresearchgate.netnih.gov |

| o-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization, cyclization | Cu2O | 1H-Indazoles | mdpi.com |

| o-Haloaryl N-sulfonylhydrazones | Cyclization | Cu(OAc)2·H2O | 1H-Indazoles | mdpi.com |

Palladium-Catalyzed Suzuki Coupling in Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and has been effectively used in the synthesis of indazole derivatives. rsc.org This palladium-catalyzed reaction typically involves an aryl halide and an organoboronic acid. rsc.org

In the synthesis of 3,5-disubstituted indazole derivatives, the Suzuki coupling is a critical step. mdpi.com The process often starts with a bromo-substituted indazole, such as 5-bromo-1H-indazol-3-amine, which is then coupled with various substituted boronic acid esters. mdpi.com The reaction is commonly carried out using a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], a base such as cesium carbonate (Cs₂CO₃), and a solvent system like 1,4-dioxane/H₂O. mdpi.comresearchgate.net This method allows for the introduction of diverse aromatic groups at the C-5 position of the indazole ring, which is a key strategy for developing compounds with potential biological activity. mdpi.comderpharmachemica.com

For instance, the reaction of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid in the presence of Pd(dppf)Cl₂ and K₂CO₃ in dimethoxyethane yields the coupled product in high yield. researchgate.net This demonstrates the catalyst's efficiency in synthesizing novel pyrrolyl and thiophenyl indazoles. researchgate.net The choice of the palladium catalyst can be crucial for the reaction's success, with Pd(dppf)Cl₂ often being the preferred choice for achieving high yields in a relatively short time. researchgate.net

Research has also explored the C4-selective Suzuki coupling of dihaloheteroarenes using specific palladium-ligand systems. For example, a Pd/IPr catalyst system has been shown to effectively promote the cross-coupling of 2,4-dichloropyridines with a variety of arylboronic acids, leading to the formation of C4-coupled products. nih.gov

| Reactants | Catalyst/Reagents | Product | Key Finding |

|---|---|---|---|

| 5-bromo-1H-indazol-3-amine and substituted boronic acid esters | PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O | 5-Aryl-1H-indazol-3-amine derivatives | Efficient synthesis of 3,5-disubstituted indazoles. mdpi.com |

| 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Pd(dppf)Cl₂ is an effective catalyst for this transformation. researchgate.net |

| 2,4-dichloropyridines and arylboronic acids | Pd/IPr catalytic system | C4-aryl-2-chloropyridines | Demonstrates C4-selectivity in cross-coupling reactions. nih.gov |

Metal-Free Fluorination Protocols

Recent advancements have focused on developing environmentally friendly methods for synthesizing fluorinated organic compounds.

A significant development in this area is the use of N-Fluorobenzenesulfonimide (NFSI) for the metal-free fluorination of 2H-indazoles. organic-chemistry.orgnih.govacs.org NFSI is a stable, non-hygroscopic, and easy-to-handle crystalline solid, making it an attractive fluorinating agent. acs.orgchemistryviews.org This method provides direct access to fluorinated indazole derivatives with a broad range of functionalities in good yields. organic-chemistry.org The reaction is highly regioselective for the C-3 position of the 2H-indazole ring. organic-chemistry.orgchemistryviews.org Mechanistic studies suggest that the reaction proceeds through a radical pathway. organic-chemistry.orgnih.govacs.org

The process involves reacting various 2H-indazoles with NFSI, and it is compatible with a wide array of substituents, including both electron-donating and electron-withdrawing groups. organic-chemistry.org This method has been successfully applied to 2-phenyl-2H-indazole derivatives, 2-benzyl-2H-indazole, and 2H-indazoles with a tert-butyl group at the N-2 position. chemistryviews.org

A key feature of the NFSI-mediated fluorination of 2H-indazoles is its ability to be performed in water under ambient air. organic-chemistry.orgnih.govacs.org This use of water as a solvent makes the synthesis environmentally benign. organic-chemistry.orgchemistryviews.org The reaction is typically carried out by heating a mixture of the 2H-indazole and NFSI in water. acs.org For example, 2-phenyl-2H-indazole reacts with NFSI in water at 80 °C for 30 minutes to produce 3-fluoro-2-phenyl-2H-indazole. acs.org This protocol has also proven to be scalable, with successful gram-scale synthesis demonstrating its practical utility. organic-chemistry.orgacs.org The sustainability, regioselectivity, and compatibility with diverse substrates make this aqueous, metal-free method a valuable alternative for synthesizing fluorinated heterocycles. organic-chemistry.org

| Substrate | Reagent | Conditions | Product | Key Finding |

|---|---|---|---|---|

| 2H-Indazoles | N-Fluorobenzenesulfonimide (NFSI) | Water, 80 °C, ambient air | C-3 Fluorinated 2H-Indazoles | An efficient, metal-free, and environmentally benign fluorination method. organic-chemistry.orgnih.govacs.org |

| 2-phenyl-2H-indazole | NFSI | Water, 80 °C, 30 min | 3-fluoro-2-phenyl-2H-indazole | Demonstrates the practicality and scalability of the aqueous protocol. acs.org |

Derivatization Strategies of 4-fluoro-1H-indazol-3-amine

The modification of the this compound core structure is a key area of research for developing new compounds with specific properties.

The amino group at the 3-position of the indazole ring is a versatile handle for derivatization. One common strategy is the formation of Schiff bases through condensation with various aromatic aldehydes. For instance, 6-fluoro-1H-indazol-3-amine can be reacted with substituted benzaldehydes in ethanol, often with a catalytic amount of glacial acetic acid, to yield the corresponding Schiff base derivatives. derpharmachemica.comresearchgate.net This reaction is a straightforward way to introduce a wide range of substituents onto the indazole scaffold. The resulting imine (-N=CH-) group in Schiff bases is known to be important for biological activity. derpharmachemica.com

Detailed studies on Schiff base derivatives of 6-fluoro-1H-indazol-3-amine with various substituted benzylidenes have been reported, including their synthesis and characterization. derpharmachemica.com

| Indazole Derivative | Aldehyde | Conditions | Product (Schiff Base) |

|---|---|---|---|

| 6-fluoro-1H-indazol-3-amine | 4-chlorobenzaldehyde | Ethanol, glacial acetic acid | N-(4-chlorobenzylidene)-6-fluoro-1H-indazol-3-amine derpharmachemica.com |

| 6-fluoro-1H-indazol-3-amine | 4-fluorobenzaldehyde | Ethanol, glacial acetic acid | 6-fluoro-N-(4-fluorobenzylidene)-1H-indazol-3-amine derpharmachemica.com |

| 6-fluoro-1H-indazol-3-amine | 4-methoxybenzaldehyde | Ethanol, glacial acetic acid | 6-fluoro-N-(4-methoxybenzylidene)-1H-indazol-3-amine derpharmachemica.com |

The 1H-indazole-3-amine structure is a recognized "hinge-binding" fragment in medicinal chemistry. mdpi.com Both the amino group and the indazole ring itself offer opportunities for structural modifications to create new derivatives.

The amino group can undergo acylation reactions. For example, reaction with chloroacetic anhydride (B1165640) under alkaline conditions can introduce an acetamide (B32628) group, which can be further modified. mdpi.com This approach has been used to synthesize a series of 3,5-disubstituted indazole derivatives where different thiophenols or piperazines are coupled to the acetamide linker. mdpi.com

The indazole ring can be modified at various positions. As discussed previously, the C-5 position is a common site for introducing diversity through Suzuki coupling reactions. mdpi.com Additionally, the N1 position of the indazole ring can be alkylated or acylated to produce N-substituted derivatives. The choice of substitution on the indazole core is crucial for tuning the properties of the final compound. nih.gov

Biological Activity and Medicinal Chemistry Applications

Antineoplastic and Antitumor Properties

Derivatives of the 1H-indazol-3-amine structure are a key area of research in the development of new anticancer agents. nih.govnih.gov The modification of this framework is a central strategy in creating compounds with potent antitumor activity. nih.gov

A primary focus of research into 4-fluoro-1H-indazol-3-amine derivatives is their ability to inhibit the growth of cancer cells. nih.govnih.gov In one study, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their anti-proliferative effects against several human cancer cell lines. nih.gov The antiproliferative activity was assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability. nih.gov Many of the synthesized compounds demonstrated the ability to suppress cancer cell proliferation. nih.gov

Beyond inhibiting proliferation, certain 1H-indazol-3-amine derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govnih.gov For example, a specific derivative, compound 6o, was investigated for its apoptotic effects on K562 chronic myeloid leukemia cells. nih.gov Using an Annexin V-FITC/PI detection assay, researchers observed that treating K562 cells with increasing concentrations of the compound for 48 hours led to a dose-dependent increase in the total apoptosis rate. nih.gov The total apoptosis rates (including early and late apoptosis) were 9.64%, 16.59%, and 37.72% at concentrations of 10, 12, and 14 µM, respectively, indicating a clear pro-apoptotic effect. nih.gov This suggests that the anticancer activity of these compounds is, at least in part, due to their ability to trigger this cell death pathway. nih.govnih.gov

The antitumor activity of 1H-indazol-3-amine derivatives has been tested against a panel of common human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2) cancer cells. nih.govnih.gov Research has shown varied efficacy across these cell lines, highlighting the importance of specific structural modifications. nih.gov For instance, some mercapto-derived compounds showed particularly strong activity against Hep-G2 cells. nih.gov One of the most promising compounds, designated 6o, exhibited a significant inhibitory effect against the K562 cell line. nih.govnih.gov

The table below summarizes the inhibitory activity (IC₅₀, the concentration required to inhibit 50% of cell growth) of a selected derivative against various cancer cell lines.

| Compound | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Liver) IC₅₀ (µM) |

| 6o | >50 | 5.15 | 11.5 | 12.3 |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

A crucial aspect of developing effective anticancer drugs is ensuring they selectively target cancer cells while minimizing harm to normal, healthy cells. nih.gov Derivatives of 1H-indazol-3-amine have been evaluated for such selectivity. nih.govnih.gov Compound 6o, which was potent against the K562 cancer cell line (IC₅₀ = 5.15 µM), was also tested against normal human embryonic kidney cells (HEK-293). nih.gov The compound showed significantly lower cytotoxicity towards the normal cells, with an IC₅₀ value of 33.2 µM. nih.govnih.gov This indicates a favorable selectivity profile, suggesting that the compound is more toxic to cancer cells than to normal cells, a highly desirable characteristic for a potential anticancer agent. nih.gov

| Cell Line | Type | IC₅₀ (µM) |

| K562 | Chronic Myeloid Leukemia (Cancer) | 5.15 |

| HEK-293 | Human Embryonic Kidney (Normal) | 33.2 |

This table compares the cytotoxicity of compound 6o on a cancer cell line versus a normal cell line, demonstrating its selective profile. nih.gov

Enzymatic and Receptor Modulation

The therapeutic effects of this compound and its derivatives are often rooted in their ability to interact with and modulate the activity of specific enzymes and receptors that play critical roles in cancer progression.

A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. nih.gov The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which allows it to fit into the ATP-binding site of various kinases, thereby blocking their activity. nih.govnih.gov This hinge region is a flexible part of the kinase that is crucial for its function. nih.gov

Derivatives of 1H-indazol-3-amine have been identified as inhibitors of several important kinase families, including:

Tyrosine Kinases : The indazole structure is a key component in drugs like Linifanib, where it binds effectively to the hinge region of tyrosine kinases. nih.gov

Fibroblast Growth Factor Receptors (FGFR) : Specific 1H-indazol-3-amine derivatives have shown potent inhibition of FGFR1 and FGFR2. nih.gov Docking studies revealed that the 3-aminoindazole group fits into the hinge region of FGFR1, forming key hydrogen bonds that anchor it in place. nih.gov

Polo-like Kinase 4 (PLK4) : Indazole-based compounds have been developed as potent PLK4 inhibitors, fitting snugly into the ATP pocket of the enzyme. rsc.org Dysregulation of PLK4, a regulator of centriole duplication, is found in several human cancers. rsc.org

This ability to act as a versatile kinase-binding scaffold makes this compound a valuable starting point for the design of targeted cancer therapies. nih.gov

Receptor Modulation

Beyond kinase inhibition, the indazole core has been incorporated into molecules designed to modulate the function of various physiological receptors.

The indazole structure has been explored for its potential to modulate estrogen receptors (ERs). eurekaselect.com Studies have identified series of indazole-based compounds that act as selective estrogen receptor degraders (SERDs) and antagonists. nih.govacs.org Research has shown that substitutions on the indazole nucleus are crucial for determining selectivity between ERα and ERβ. eurekaselect.comacs.org For instance, the introduction of polar groups at the C-3 position of a phenyl-2H-indazole core can enhance both affinity and selectivity for ERβ. acs.org Additionally, fluoroalkylated indazole estrogens have been synthesized and evaluated as ERβ-selective ligands.

The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) is a target for cognitive and neurological disorders. While the development of positive allosteric modulators (PAMs) for this receptor is an active area of research, compounds based on the this compound scaffold are not prominently featured in the literature for this specific allosteric activity. nih.gov However, the utility of the indazole scaffold for targeting this receptor is demonstrated by the development of α7nAChR agonists. One such agonist is the compound RG3487, which has a chemical structure of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide. This indicates that the indazole core can effectively interact with the α7nAChR, even though its application in creating PAMs is less documented.

Serotonin (B10506) 4 Receptor (5-HT4R) Ligands

The serotonin 4 receptor (5-HT4R) is a G-protein-coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function. Research into the development of selective 5-HT4R ligands has identified the potential of fluorinated indazole scaffolds. A study focused on the synthesis of novel ligands for 5-HT4R imaging developed a series of fluoro-indazole compounds with high, nanomolar affinity for this receptor. iaea.org This research highlights the potential of the fluoro-indazole core, as seen in this compound, for the design of potent 5-HT4R ligands. While specific binding data for this compound is not yet available in published literature, the established affinity of related fluorinated indazoles underscores the promise of this chemical class.

Human Bradykinin (B550075) (BK B2) Receptor Antagonists

The bradykinin B2 receptor is implicated in inflammation and pain pathways. A review on the therapeutic applications of fluorinated heterocycles has noted the development of fluorinated pyrazole (B372694) derivatives as potent antagonists of both bradykinin B1 and B2 receptors. nih.gov For instance, a 4-fluoropyrazole derivative demonstrated an IC50 value of 23 nM against the B1 receptor with high selectivity over the B2 receptor. nih.gov Furthermore, two series of fluorinated-pyrazole hybrids have been patented as human bradykinin B2 receptor antagonists, with many compounds exhibiting IC50 values of ≤50 nM. nih.gov While these findings are not directly on indazole derivatives, they suggest that the incorporation of a fluorine atom into a heterocyclic ring system, a key feature of this compound, is a viable strategy for developing bradykinin receptor antagonists. Additionally, a class of indazole-derived compounds has been reported as novel bradykinin B1 receptor antagonists with low-nanomolar affinity for the human B1 receptor. nih.gov

Nitric Oxide Synthase (NOS) Inhibition (iNOS and nNOS)

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Overproduction of NO by inducible NOS (iNOS) is associated with inflammation, while neuronal NOS (nNOS) is involved in neurotransmission. The selective inhibition of these isoforms is a significant therapeutic goal. Research has demonstrated that fluorinated indazoles can act as selective inhibitors of NOS isoforms. One study found that 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited iNOS activity by 80% without affecting nNOS activity. This highlights the potential for fluorination to confer isoform selectivity.

| Compound | Target | Inhibition |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | iNOS | 80% |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | nNOS | No effect |

Anti-inflammatory Activities

The indazole scaffold is a known pharmacophore in several anti-inflammatory drugs. nih.gov While direct studies on the anti-inflammatory properties of this compound are limited, the activities of related compounds suggest its potential in this area.

Modulation of Innate Immune Pathways (NOD1 and NOD2)

Nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are intracellular pattern recognition receptors that play a crucial role in the innate immune response to bacterial pathogens. Dysregulation of NOD1 and NOD2 signaling is linked to inflammatory conditions. These receptors recognize bacterial peptidoglycan fragments and trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines. nih.govnih.gov The modulation of these pathways is a key area of research for new anti-inflammatory agents. While specific data on the effect of this compound on NOD1 and NOD2 is not currently available, the known anti-inflammatory potential of the indazole core suggests this as a plausible area for future investigation.

Inhibition of Cytokine Production (TNFα, IL-6)

Tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) are pro-inflammatory cytokines that are central to the inflammatory response. nih.gov The inhibition of these cytokines is a validated therapeutic strategy for a range of inflammatory diseases. Potent bradykinin antagonists have been shown to inhibit the bradykinin-induced release of cytokines, suggesting a link between bradykinin receptor modulation and cytokine inhibition. nih.gov Given the potential of fluorinated indazoles to act as bradykinin receptor antagonists, it is conceivable that this compound could indirectly influence cytokine production. However, direct evidence of its effect on TNFα and IL-6 is needed to confirm this hypothesis.

Antimicrobial and Antiviral Efficacy

The indazole nucleus is present in various compounds with demonstrated antimicrobial and antiviral activities. nih.gov

In terms of antibacterial action, a series of novel 4-bromo-1H-indazole derivatives have been synthesized and shown to exhibit inhibitory activity against the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein. nih.gov This indicates that the substituted indazole scaffold is a promising template for the development of new antibacterial agents.

The most significant finding regarding the therapeutic potential of this compound is its role as a key building block in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. researchgate.net Specifically, 7-bromo-4-chloro-1H-indazol-3-amine, a derivative of the core compound, is a crucial intermediate in the synthesis of this potent antiretroviral drug. researchgate.net This underscores the importance of the this compound scaffold in the development of novel antiviral therapies. Furthermore, a review on fluorinated heterocycles highlighted two 5-fluoroindazole derivatives that demonstrated anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

| Compound/Derivative | Activity/Role |

| 4-bromo-1H-indazole derivatives | Antibacterial (FtsZ inhibitors) nih.gov |

| 7-bromo-4-chloro-1H-indazol-3-amine | Intermediate in the synthesis of the anti-HIV drug Lenacapavir researchgate.net |

| 5-fluoroindazole derivatives | Anti-HIV (NNRTIs) nih.gov |

Antibacterial Activity

Indazole derivatives are recognized for their potential as antibacterial agents. nih.govnih.gov While specific studies focusing exclusively on this compound derivatives are limited, research on related structures, such as 4-bromo-1H-indazole derivatives, has shown promising results. These compounds have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. The inhibition of FtsZ disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to bacterial cell death. This mechanism of action makes FtsZ an attractive target for the development of new antibacterial drugs, particularly for combating resistant strains.

Table 1: Antibacterial Activity of Selected Indazole Derivatives

| Compound Class | Target | Bacterial Strains | Activity |

|---|---|---|---|

| 4-bromo-1H-indazole derivatives | FtsZ | Gram-positive and Gram-negative bacteria | Moderate to potent inhibition |

| Indazole-thiadiazole hybrids | Not specified | Various bacterial strains | General antibacterial activity reported nih.gov |

Antifungal Activity

The indazole scaffold has also been associated with antifungal properties. nih.govnih.gov Research in this area often involves the hybridization of the indazole core with other heterocyclic systems known for their antifungal effects. The resulting hybrid molecules are then evaluated for their ability to inhibit the growth of various fungal pathogens. While direct studies on the antifungal activity of this compound derivatives are not extensively documented in publicly available research, the general antifungal potential of the broader indazole class suggests that fluorinated derivatives could be promising candidates for further investigation.

Antiviral Activity (e.g., HIV-1, Picomolar Range)

One of the most significant applications of 3-aminoindazole derivatives is in the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1). The 3-aminoindazole moiety is a key structural component of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. nih.govnih.govmdpi.comnih.govchemrxiv.orgresearchgate.net Lenacapavir has demonstrated highly potent anti-HIV-1 activity, with an EC50 value in the picomolar range (105 pmol/L). nih.gov The drug functions by binding to the HIV-1 capsid protein, thereby interfering with multiple essential steps of the viral lifecycle, including capsid assembly and nuclear transport.

The synthesis of Lenacapavir involves a heterocyclic fragment derived from a substituted 1H-indazol-3-amine, highlighting the critical role of this scaffold in achieving high-potency antiviral activity. nih.govmdpi.comnih.govchemrxiv.orgresearchgate.net While Lenacapavir itself is a complex molecule, the foundational 3-aminoindazole core is indispensable to its function.

Table 2: Antiviral Activity of Indazole-based HIV-1 Inhibitor

| Compound | Mechanism of Action | Target | Potency (EC50) |

|---|---|---|---|

| Lenacapavir | HIV-1 Capsid Inhibitor | HIV-1 Capsid Protein | 105 pmol/L nih.gov |

Other Biological Activities

Beyond antimicrobial and antiviral applications, derivatives of this compound have been explored for a variety of other therapeutic uses.

Antidiabetic Activity

Indazole derivatives have shown potential in the management of diabetes. nih.gov One study on indazole-based thiadiazole hybrids revealed inhibitory activity against α-glucosidase. nih.gov This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia. The study underscores the potential of indazole derivatives as a foundation for the development of new antidiabetic agents.

Table 3: Antidiabetic Activity of Indazole Derivatives

| Compound Class | Target Enzyme | Biological Effect |

|---|---|---|

| Indazole-thiadiazole hybrids | α-glucosidase | Inhibition of carbohydrate digestion nih.gov |

Anti-osteoporosis Activity

The potential for indazole derivatives to be used in the treatment of osteoporosis has been noted in the scientific literature. nih.gov This activity is likely linked to the ability of these compounds to modulate signaling pathways involved in bone metabolism, such as those regulated by protein kinases. However, specific research focusing on this compound derivatives for this indication is still an emerging area of investigation.

Anti-hyperlipidemic Activity

Some indazole derivatives have been reported to possess anti-hyperlipidemic properties, suggesting a role in the management of cardiovascular and metabolic diseases. nih.gov The mechanism of action is thought to involve the modulation of lipid metabolism pathways. This area of research is promising, given the prevalence of hyperlipidemia and its association with serious health conditions. Further studies are needed to explore the potential of this compound derivatives as effective anti-hyperlipidemic agents.

Analgesic and Antipyretic Properties

There is no specific scientific data available to confirm or quantify the analgesic and antipyretic properties of this compound.

Antiprotozoal and Trichomonacidal Activity

Specific studies on the antiprotozoal and trichomonacidal effects of this compound have not been identified. While other indazole derivatives, particularly nitroindazoles, have been explored for such activities, this has not been extended to the 4-fluoro- (B1141089) substituted amine.

Anti-arthritic Effects

There is a lack of direct evidence or research investigating the anti-arthritic effects of this compound. While anti-inflammatory properties are often associated with the broader indazole class, which can be relevant to arthritis, no specific anti-arthritic studies have been published for this compound.

Anti-hypertensive Activity

The anti-hypertensive potential of this compound has not been specifically evaluated in published research. Although various indazole-containing compounds have been explored for their effects on blood pressure, data for this specific molecule is not available.

Pharmacological Profile of this compound: A Core Fragment in Kinase Inhibition

The chemical compound this compound has emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use. Its structural characteristics, combining a fluorinated indazole core with a crucial amino group, position it as a valuable fragment for designing targeted therapies. This article delves into the pharmacological characterization and target interaction studies of this specific molecule.

Pharmacological Characterization and Target Interaction Studies

The pharmacological relevance of 4-fluoro-1H-indazol-3-amine is primarily understood through its role as a foundational structure for more complex, potent, and selective drug candidates.

The mechanism by which this compound and its derivatives exert their effects is rooted in their ability to interact with the active sites of protein kinases.

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment. nih.gov This structure is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. This interaction is a cornerstone of competitive kinase inhibition, as it blocks the binding of ATP and prevents the subsequent phosphorylation of substrate proteins, thereby interrupting cellular signaling pathways. The fluorine atom at the 4-position can further enhance binding affinity and modulate the electronic properties of the molecule.

As a fragment, this compound has been identified as an inhibitor of Casein Kinase 1 isoform δ (CK1δ). units.it Furthermore, it serves as a crucial intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. For instance, it is a building block for compounds designed to inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, which are key regulators of angiogenesis and tumor growth. It is also utilized in the development of inhibitors for the RET receptor tyrosine kinase, an oncogene implicated in various cancers. googleapis.com

While direct studies on this compound's effect on cellular pathways are limited, derivatives incorporating this scaffold have demonstrated the ability to modulate critical pathways involved in cancer cell survival and apoptosis. For example, certain 1H-indazole-3-amine derivatives have been shown to affect apoptosis and the cell cycle by potentially inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway. nih.gov This suggests that the core structure of this compound provides a foundation for developing compounds that can induce programmed cell death in cancer cells.

The potency of this compound as a standalone inhibitor is modest, which is characteristic of a molecular fragment. Its primary value lies in its utility as a starting point for the synthesis of more potent molecules.

In a fragment-based drug discovery effort, this compound was identified as an inhibitor of Casein Kinase 1 isoform δ (CK1δ) with a half-maximal inhibitory concentration (IC50) of 24.9 μM. units.it The table below summarizes this finding.

| Target | IC50 (μM) |

| Casein Kinase 1 isoform δ (CK1δ) | 24.9 |

This table is interactive. Users can sort and filter the data.

It is important to note that derivatives of this compound often exhibit significantly improved potency. For instance, a molecular hybrid combining this fragment with another compound resulted in a CK1δ inhibitor with an IC50 value of 3.86 μM. units.it

Currently, detailed in vitro and in vivo pharmacological evaluations are not available for this compound itself. The existing research focuses on its use as a chemical intermediate for the synthesis of more complex drug candidates. These subsequent derivatives then undergo extensive in vitro testing in various human cancer cell lines and, if promising, are advanced to in vivo studies in animal models. For example, derivatives have been evaluated for their anti-proliferative effects against lung, chronic myeloid leukemia, prostate, and hepatoma cancer cell lines. nih.gov

Computational and Spectroscopic Studies for Structural and Mechanistic Insights

Quantum Chemical Computational Methods

Quantum chemical methods are instrumental in elucidating the molecular properties of indazole derivatives. These computational approaches are used to model molecular structures, predict spectroscopic characteristics, and explore reaction mechanisms at the electronic level. Among these, Density Functional Theory (DFT) has become a standard tool for its balance of accuracy and computational efficiency in studying heterocyclic systems like indazoles researchgate.netnih.govresearchgate.net.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of molecules. Calculations are frequently performed using functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results for geometry optimization, frequency calculations, and electronic property analysis of indazole systems researchgate.netderpharmachemica.comderpharmachemica.comajchem-a.com.

DFT calculations are crucial for mapping out potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. For indazole derivatives, a significant area of study is the regioselectivity of N-alkylation, where the reaction can occur at either the N1 or N2 position of the pyrazole (B372694) ring beilstein-journals.orgnih.govsemanticscholar.org.

By modeling the transition states for both N1 and N2 alkylation pathways, researchers can determine the activation energy for each route. The pathway with the lower activation energy is kinetically favored. DFT calculations have shown that for various substituted indazoles, the choice of reagents and reaction conditions can be rationalized by computationally modeling the reaction intermediates and transition states, which often involve chelation or specific non-covalent interactions beilstein-journals.orgsemanticscholar.org. For 4-fluoro-1H-indazol-3-amine, a similar computational approach would elucidate the factors governing its reactivity in substitution reactions.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical N-Alkylation Reaction Pathway of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0.00 |

| TS-N1 | Transition state for N1-methylation | +20.5 |

| TS-N2 | Transition state for N2-methylation | +22.1 |

| Product-N1 | 4-fluoro-1-methyl-1H-indazol-3-amine | -15.3 |

| Product-N2 | 4-fluoro-2-methyl-2H-indazol-3-amine | -13.8 |

The electronic properties and reactivity of the indazole ring are significantly influenced by its substituents. In this compound, the fluorine atom at the C4 position acts as an electron-withdrawing group through its inductive effect, while the amino group at the C3 position acts as an electron-donating group through resonance.

DFT calculations can quantify these effects by analyzing changes in the electron density distribution, atomic charges, and molecular orbital energies. For instance, Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on the N1 and N2 atoms beilstein-journals.org. This analysis helps predict how substituents modulate the nucleophilicity of these nitrogen centers, thereby influencing the regioselectivity of reactions like alkylation beilstein-journals.orgsemanticscholar.org. The interplay between the electron-withdrawing fluorine and the electron-donating amine group is expected to finely tune the electronic character and reactivity of the indazole core.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons ajchem-a.comaimspress.com. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity ajchem-a.com.

For substituted indazoles, the HOMO is typically localized over the π-system of the bicyclic ring, with significant contributions from the nitrogen atoms, particularly an electron-donating amino group derpharmachemica.comderpharmachemica.com. The LUMO is also generally distributed across the aromatic system. Computational studies on related 6-fluoro-1H-indazol-3-amine derivatives show that the HOMO is concentrated on the indazole ring system, while the LUMO distribution depends on the nature of other substituents derpharmachemica.comderpharmachemica.com. For this compound, the HOMO is expected to have a high density on the amino group and the pyrazole moiety, making these sites susceptible to electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.85 | Indicates electron-donating capability |

| ELUMO | -1.20 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.65 | Relates to high kinetic stability and low reactivity ajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites deeporigin.com. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are targets for nucleophilic attack deeporigin.comnih.gov.

In the case of this compound, the MEP map would be expected to show significant negative potential around the N2 atom of the pyrazole ring and the nitrogen atom of the C3-amino group, due to the presence of lone pairs of electrons. These sites represent the most probable locations for protonation and interaction with electrophiles derpharmachemica.commdpi.com. Conversely, the hydrogen atom attached to N1 would exhibit a region of high positive potential, making it the primary site for deprotonation by a base.

The prediction of chemical reactivity and regioselectivity is a primary application of computational chemistry rsc.org. By integrating insights from DFT calculations, FMO analysis, and MEP maps, a comprehensive picture of a molecule's likely chemical behavior can be constructed. For this compound, these methods can predict the most probable outcomes of various reactions.

A key challenge in indazole chemistry is controlling the regioselectivity of substitution at the N1 versus the N2 position nih.gov. Computational methods can predict this selectivity by:

Analyzing Atomic Charges: Calculating the partial charges on N1 and N2 can indicate which atom is more nucleophilic beilstein-journals.org.

Using Reactivity Indices: Fukui functions, derived from DFT, can be calculated to identify the most reactive sites for nucleophilic or electrophilic attack with greater precision than simple atomic charges beilstein-journals.orgsemanticscholar.org.

Modeling Reaction Pathways: As discussed, comparing the activation energies for reaction at each nitrogen atom provides a kinetic basis for predicting the major product beilstein-journals.org.

The combination of the electronic effects of the 4-fluoro and 3-amino groups will create a unique reactivity profile for this specific isomer, which can be precisely modeled and predicted using these state-of-the-art computational tools.

Density Functional Theory (DFT) Calculations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or "ligand," such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in the early stages of drug discovery, allowing scientists to hypothesize mechanisms of action and prioritize compounds for further development. The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding fragment," capable of forming key interactions within the ATP-binding sites of kinases, a family of enzymes frequently implicated in cancer. nih.govmdpi.com

Ligand-Target Interaction Prediction

Docking simulations predict the preferred orientation of this compound when bound to a specific protein target. This process involves placing the ligand into the binding site of a protein with a known three-dimensional structure and calculating the most stable binding modes, ranked by a scoring function. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For this compound, key interactions would be expected to involve the amino group and the nitrogen atoms of the indazole ring, which can act as hydrogen bond donors and acceptors. The fluorine atom at the 4-position can modulate the molecule's electronic properties and may form specific interactions with the target protein, potentially enhancing binding affinity. nih.gov

Structure-Based Drug Design Approaches

The insights gained from docking studies are central to structure-based drug design (SBDD). By understanding the predicted binding mode of this compound, medicinal chemists can design new derivatives with improved potency and selectivity. nih.gov For example, if a simulation reveals an unoccupied pocket within the binding site, the core structure could be modified to include a functional group that extends into this space, forming additional favorable interactions. The fluorine atom, in particular, is a common modification in drug design used to improve metabolic stability, binding affinity, and cell permeability. SBDD based on the this compound scaffold would involve iterative cycles of designing, synthesizing, and testing new compounds to optimize their therapeutic properties.

Spectroscopic Characterization for Structural Elucidation

While computational methods provide predictive insights, spectroscopic techniques offer definitive experimental data to confirm the chemical structure and purity of a synthesized compound like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum would be expected to show distinct peaks corresponding to the vibrations of its key functional groups.

Illustrative FT-IR Data for this compound (Note: This table is for illustrative purposes, as specific experimental data is not publicly available. Values are based on typical ranges for the indicated functional groups.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretching | Primary Amine (-NH₂) & Indazole N-H |

| 3100-3000 | C-H Stretching | Aromatic Ring |

| 1650-1600 | N-H Bending | Primary Amine (-NH₂) |

| 1620-1580 | C=C Stretching | Aromatic Ring |

| 1250-1000 | C-F Stretching | Aryl-Fluoride |

| 1350-1280 | C-N Stretching | Aromatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms within the molecule.

¹H NMR: This technique identifies the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be observed for the protons on the aromatic ring, the amine (-NH₂) group, and the indazole N-H proton.

¹³C NMR: This provides information on the different types of carbon atoms. The carbon atom attached to the fluorine would show a characteristic splitting pattern due to C-F coupling.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (over two or three bonds), which is crucial for piecing together the molecular skeleton.

Illustrative NMR Data for this compound (Note: This table is for illustrative purposes, as specific experimental data is not publicly available. Chemical shifts (δ) are hypothetical and based on related structures.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H5 | ~7.0 | ~105 (d, JCF ≈ 4 Hz) | C4, C7, C3a |

| H6 | ~7.2 | ~125 | C4, C7a |

| H7 | ~6.8 | ~110 (d, JCF ≈ 15 Hz) | C5, C3a, C7a |

| NH₂ | ~5.0 (broad) | N/A | C3 |

| NH | ~12.0 (broad) | N/A | C3, C7a, C3a |

| C3 | N/A | ~145 | H5, NH₂ |

| C3a | N/A | ~120 | H5, H7, NH |

| C4 | N/A | ~155 (d, JCF ≈ 240 Hz) | H5 |

| C5 | N/A | ~105 (d, JCF ≈ 4 Hz) | H6, H7 |

| C6 | N/A | ~125 | H5, H7 |

| C7 | N/A | ~110 (d, JCF ≈ 15 Hz) | H6 |

| C7a | N/A | ~140 | H6, H7, NH |

(d = doublet, JCF = coupling constant between carbon and fluorine)

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₇H₆FN₃), HR-MS would provide an exact mass measurement that corresponds to this specific combination of atoms, distinguishing it from other compounds with the same nominal mass.

Expected HR-MS Data for this compound

| Ion Mode | Calculated Mass [M+H]⁺ | Observed Mass |

| ESI+ | 152.06186 | Within ± 5 ppm of calculated mass |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the identification, characterization, and quantification of this compound. This powerful hybrid method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing high sensitivity and specificity.

In the analysis of this compound, the liquid chromatography component, typically utilizing a reversed-phase column (such as a C18 column), separates the compound from impurities, starting materials, or other reaction byproducts. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, usually with additives such as formic acid or acetic acid to facilitate the ionization of the analyte.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, most commonly via electrospray ionization (ESI). In positive ESI mode, this compound is readily protonated to form the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the compound, providing a measured mass that is very close to the theoretical mass.

Computational tools can predict the expected mass-to-charge ratios (m/z) for various adducts of this compound that may be observed during LC-MS analysis. These predictions are invaluable for identifying the compound in complex matrices. The primary ion observed is typically the protonated molecule [M+H]⁺, but other adducts, such as those with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.

Table 1: Predicted LC-MS Adducts for this compound (C₇H₆FN₃)

| Adduct Type | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 152.06186 | 125.0 |

| [M+Na]⁺ | 174.04380 | 136.5 |

| [M+K]⁺ | 190.01774 | 132.2 |

| [M+NH₄]⁺ | 169.08840 | 145.8 |

Data computationally predicted.

This predictive data serves as a reference during experimental analysis. For instance, the detection of a peak at an m/z of approximately 152.0619 in an HRMS spectrum would provide strong evidence for the presence of this compound. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions, offering a structural fingerprint of the molecule.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov The method is widely used in both research and quality control settings due to its high resolution, accuracy, and reproducibility.

A typical HPLC analysis for this compound employs a reversed-phase setup. The compound, being moderately polar due to the amine and indazole nitrogen atoms, interacts well with a nonpolar stationary phase, such as a C18 (octadecylsilyl) silica gel. The separation is achieved by eluting the sample with a polar mobile phase.

The choice of mobile phase is critical for achieving good separation. A gradient elution method, where the composition of the mobile phase is changed over time, is often preferred. This typically involves starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile). This gradient allows for the effective elution of the target compound while separating it from both more polar and less polar impurities.

Detection is most commonly performed using an ultraviolet (UV) detector, as the indazole ring system of this compound contains a chromophore that strongly absorbs UV light. The detection wavelength is usually set at the compound's absorption maximum (λmax) to ensure the highest sensitivity. The purity of the sample is then determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These parameters represent a typical starting point for method development and may require optimization.

This analytical method allows researchers to confirm the successful synthesis of the compound and to ensure that its purity meets the stringent requirements for subsequent applications in research and development.

Advanced Research Avenues and Therapeutic Potential

Development as Active Pharmaceutical Ingredient (API) Intermediates

4-fluoro-1H-indazol-3-amine serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). fdc-chemical.comechemi.com An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. The 3-aminoindazole moiety is recognized as an efficient "hinge-binding" template for kinase inhibitors, a major class of cancer therapeutics. acs.orgnih.gov This means it can effectively anchor a drug molecule to the hinge region of a protein kinase, a critical interaction for inhibiting the enzyme's activity.

The synthesis of many potent kinase inhibitors begins with a functionalized indazole core, such as this compound. For instance, in the development of multitargeted receptor tyrosine kinase (RTK) inhibitors, a key strategy involves incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position of a 3-aminoindazole structure. acs.org This highlights the compound's role not just as a structural component, but as a foundational element upon which the pharmacological activity of a final drug product is built. Its availability from suppliers of pharmaceutical intermediates facilitates its use in both academic and industrial drug discovery pipelines. fdc-chemical.comechemi.com

Scaffold for Novel Therapeutic Agents

The indazole ring system is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a fluorine atom at the 4-position enhances properties such as metabolic stability and binding affinity, making this compound an attractive scaffold for developing new therapeutic agents.

Researchers have extensively used this compound and its analogs as starting points for the synthesis of more potent and selective drug candidates. A common synthetic route involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate (B1144303) to form the 3-amino-indazole core. acs.orgmdpi.com

Table 1: Synthetic Strategies for Indazole-3-amine Derivatives

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2-Fluoro-benzonitrile derivatives | Hydrazine hydrate, n-butanol | Amino indazoles | acs.org |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%), reflux | 5-bromo-1H-indazol-3-amine | mdpi.com |

| 5-bromo-1H-indazol-3-amine | Substituted boronic acid esters, PdCl₂(dppf)₂, Cs₂CO₃ | 5-aryl-1H-indazol-3-amine derivatives | mdpi.com |

| 3-fluoro-1,2-benzenedicarbonitrile | Hydrazine hydrate, ethanol | 3-amino-4-cyano-1H-indazole | acs.org |

These initial products are then further modified through reactions like Suzuki coupling, acylation, and substitution to generate a library of derivatives. nih.govmdpi.com For example, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines. nih.govmdpi.com One notable example is the development of GSK583, a highly potent and selective inhibitor of RIP2 kinase, which features a 5-fluoro-1H-indazol-3-yl core. acs.orgnih.gov Another is ABT-869, an orally active multitargeted receptor tyrosine kinase inhibitor, developed from a 3-aminoindazole template. acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound. For derivatives of this compound, these studies have provided valuable insights into how different substituents affect biological activity.

In one study focused on developing antitumor agents, researchers synthesized a series of indazole derivatives and found that the substituents at the C-5 position of the indazole ring significantly influenced the anti-proliferative activity. nih.gov Specifically, for activity against the Hep-G2 cancer cell line, a 3,5-difluoro substituent on the phenyl ring at C-5 was more effective than a 4-fluoro substituent, which in turn was better than a 3-fluoro substituent. nih.gov This highlights the importance of the fluorine atom's position for biological activity.

Another extensive SAR study on indazole arylsulfonamides as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4) also began with the synthesis of C4-substituted indazoles. acs.org These investigations are essential for rationally designing derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: SAR Insights for Indazole Derivatives

| Compound Series | Target | Key SAR Finding | Reference |

|---|---|---|---|

| 5-Aryl-1H-indazole-3-amide derivatives | Cancer Cell Lines (Hep-G2) | Anti-proliferative activity trend: 3,5-difluoro > 4-fluoro > 3-fluoro substituent on the C-5 aryl group. | nih.gov |

| 1H-indazol-3-amine derivatives | Bcr-Abl wild type and T315I mutant | Certain derivatives showed potent inhibition comparable to Imatinib. | nih.govmdpi.com |

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | C4-substituted indazoles were key starting points for SAR exploration. | acs.org |

| 6-(tert-Butylsulfonyl)quinolin-4-amine derivatives | RIP2 Kinase | The 5-fluoro-1H-indazol-3-yl moiety was part of a highly potent and selective inhibitor (GSK583). | acs.orgnih.gov |

Radiopharmaceutical Applications (e.g., 18F for PET Imaging)

The fluorine atom on the this compound scaffold makes it an ideal candidate for developing radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires a positron-emitting radiotracer. Fluorine-18 (¹⁸F) is a commonly used positron emitter due to its favorable half-life (109.8 min) and low positron energy. semanticscholar.org

The synthesis of ¹⁸F-labeled PET tracers often involves incorporating the ¹⁸F isotope in the final steps of a synthetic sequence. The presence of a stable fluorine atom in the parent molecule (the "cold" compound) allows for the direct development of its ¹⁸F-labeled counterpart (the "hot" compound). Derivatives of the indazole scaffold have been successfully labeled with ¹⁸F to create PET tracers for imaging important biological targets in the brain, such as the leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. nih.gov In one study, researchers developed [¹⁸F]FIPM, a tracer based on a 5-isopropoxy-1H-indazol-3-yl pyridine (B92270) scaffold, for the in vivo visualization of LRRK2. nih.gov

While direct radiofluorination can sometimes be challenging, various ¹⁸F-labeling strategies exist, including the use of ¹⁸F-labeled building blocks. semanticscholar.orgnih.gov The development of ¹⁸F-labeled probes based on the this compound scaffold could enable the in vivo study of drug distribution, target engagement, and disease progression for a wide range of conditions, particularly in oncology and neurology. nih.govrsc.org

Addressing Challenges in Bioactivity Data Consistency

A significant challenge in drug discovery is the variability of bioactivity data across different studies and laboratories. For derivatives of this compound, conflicting results in kinase inhibition assays or cell-based assays can arise.

Several factors can contribute to these inconsistencies:

Assay Conditions: Minor variations in experimental conditions, such as cell passage number, serum concentration in media, or ATP concentration in kinase assays, can lead to different outcomes.

Compound Properties: The protonation state of the amine group (amine vs. ammonium (B1175870) salt) can affect solubility and, consequently, the effective concentration in an assay. Compound aggregation at high concentrations can also lead to non-specific inhibition and misleading results.

Data Reporting: Incomplete reporting of experimental details can make it difficult for other researchers to reproduce the findings.

To address these challenges, a multi-pronged approach is recommended:

Assay Standardization: Implementing and reporting standardized assay protocols to control for variables.

Orthogonal Validation: Confirming initial findings using a different, independent assay method. For example, a hit from an enzymatic assay could be validated with a biophysical method like surface plasmon resonance (SPR) to confirm direct binding.

Physicochemical Characterization: Thoroughly characterizing the compound's properties, including solubility in assay buffers and potential for aggregation, for example, by using dynamic light scattering (DLS).

Data Sharing Principles: Adopting FAIR data principles (Findable, Accessible, Interoperable, and Reusable) can facilitate cross-laboratory comparisons and meta-analyses of bioactivity data.

By systematically addressing these issues, researchers can improve the reliability and reproducibility of bioactivity data for this important class of compounds.

Future Perspectives in Drug Design and Discovery

The this compound scaffold continues to hold immense promise for future drug design and discovery efforts. Its proven utility as a kinase hinge-binding fragment ensures its continued exploration in oncology. acs.orgnih.gov The growing understanding of its structure-activity relationships will enable the design of more sophisticated and targeted inhibitors for a range of protein families.

Future research is likely to expand into new therapeutic areas beyond cancer, leveraging the diverse biological activities reported for indazole derivatives, including anti-inflammatory and neuroprotective effects. mdpi.comacs.org The development of novel synthetic methodologies will allow for even greater structural diversity, potentially uncovering derivatives with unique mechanisms of action.

Furthermore, the amenability of the fluorinated scaffold to ¹⁸F-labeling positions it as a key platform for developing next-generation diagnostic and theranostic agents. nih.govnih.gov These agents, which combine therapeutic and diagnostic capabilities, could play a pivotal role in personalized medicine by allowing clinicians to visualize a drug's target in a patient and tailor treatment accordingly. The convergence of advanced synthesis, computational modeling, robust biological evaluation, and radiopharmaceutical chemistry will undoubtedly unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-fluoro-1H-indazol-3-amine, and what intermediates are critical in its synthesis?

- Methodological Answer : A multi-step synthesis starting from substituted indazole precursors is commonly employed. For example, fluorination can be introduced via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents like DMF at elevated temperatures (80–120°C) . Key intermediates include halogenated indazoles (e.g., 3-bromo-1H-indazol-5-amine), which undergo fluorination at the 4-position. Post-fluorination, protecting groups (e.g., Boc) may be used to stabilize the amine during subsequent reactions .

- Key Data :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Halogenation | NBS, DCM, 0°C | 3-bromo-1H-indazol-5-amine | 75 |

| Fluorination | KF, DMF, 100°C | 4-fluoro-3-bromo-1H-indazol-5-amine | 60 |

| Deprotection | TFA, DCM | This compound | 85 |

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :